2-(benzylsulfanyl)-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-(benzylsulfanyl)-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family.
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can be achieved through a multi-component reaction involving barbituric acid, aldehydes, and anilines . This one-pot reaction is advantageous as it allows for the facile synthesis of the compound with various substituents on the benzene ring. The reaction conditions typically involve the use of commercially available anilines and aldehydes, which can be either aliphatic or aromatic .
Chemical Reactions Analysis
2-(benzylsulfanyl)-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the molecule.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water.
Scientific Research Applications
2-(benzylsulfanyl)-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, with studies indicating its activity against various cancer cell lines.
Antimicrobial Activity: It has demonstrated antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Biological Studies: The compound’s ability to interact with DNA and proteins makes it useful in studying molecular interactions and mechanisms of action.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with cellular targets such as DNA and proteins. The compound can bind to DNA, inhibiting its replication and transcription processes, which leads to cell death. Additionally, it can interact with proteins involved in cell signaling pathways, thereby disrupting cellular functions .
Comparison with Similar Compounds
2-(benzylsulfanyl)-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can be compared with other pyrimidoquinoline derivatives:
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones: These compounds have similar structures but differ in their substituents, which can affect their biological activities.
Benzyloxy pyrimido[4,5-b]quinoline derivatives: These compounds contain benzyloxy groups, which can enhance their antimicrobial and anticancer properties.
Triazole-fused pyrimido[4,5-b]quinolines: These derivatives have triazole rings fused to the pyrimidoquinoline core, providing unique biological activities.
Properties
Molecular Formula |
C24H21N3O2S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-phenyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H21N3O2S/c28-18-13-7-12-17-20(18)19(16-10-5-2-6-11-16)21-22(25-17)26-24(27-23(21)29)30-14-15-8-3-1-4-9-15/h1-6,8-11,19H,7,12-14H2,(H2,25,26,27,29) |
InChI Key |
GTAIHGFBDAHXDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1 |
Origin of Product |
United States |
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